2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-16-21(27-24(33-16)19-10-6-12-22(31-2)23(19)32-3)15-35-26-28-20-11-5-4-9-18(20)25(30)29(26)14-17-8-7-13-34-17/h4-13H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBHVVNSYNDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one , identified by its complex structure and unique functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 515.6 g/mol. The structure comprises a quinazoline core substituted with various functional groups, which are believed to contribute to its biological activity.
Synthesis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simpler precursors. Recent studies have demonstrated effective methods for synthesizing similar compounds, which may provide insights into the synthesis of our target compound. For instance, a study synthesized various 2-substituted quinazolines and evaluated their anti-proliferative activities against multiple cancer cell lines using established methodologies such as MTT assays .
Anticancer Activity
Recent research indicates that quinazoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in several types of cancer, including:
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
In vitro studies have reported IC50 values in the low micromolar range for similar compounds, suggesting that the target compound may also possess notable cytotoxic properties .
The mechanism by which quinazoline derivatives exert their anticancer effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. These compounds have been shown to inhibit various kinases associated with tumor growth. For example, studies have indicated that certain quinazoline derivatives can bind to tyrosine kinases, disrupting the signaling cascades that promote cancer cell survival .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-proliferative | LN-229 | 5.0 | |
| Anti-proliferative | HCT-116 | 4.5 | |
| Anti-proliferative | NCI-H460 | 6.0 |
Table 2: Kinase Inhibition Profile
Case Studies
A recent study evaluated a series of similar quinazoline derivatives for their anti-cancer properties and kinase inhibition profiles. Among these, a compound bearing a methoxy substitution on the phenyl ring demonstrated significant anti-proliferative activity against multiple cancer cell lines while exhibiting selectivity towards certain kinases. This suggests that the structural features of these compounds greatly influence their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
